BenchChemオンラインストアへようこそ!

3-ethyl-1-[(1-methanesulfonylpiperidin-4-yl)methyl]urea

soluble epoxide hydrolase enzyme inhibition piperidine urea

3-Ethyl-1-[(1-methanesulfonylpiperidin-4-yl)methyl]urea (CAS 1235071-57-4) is a member of the piperidine-sulfonylurea class, a well-established pharmacophore for soluble epoxide hydrolase (sEH) inhibition and glucose homeostasis modulation. Substitution at the 4-position of the piperidine ring with an acylaminoethyl group has been documented to greatly enhance hypoglycemic activity , while the methanesulfonyl group and urea moiety are critical for high-affinity sEH binding.

Molecular Formula C10H21N3O3S
Molecular Weight 263.36
CAS No. 1235071-57-4
Cat. No. B2641510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-ethyl-1-[(1-methanesulfonylpiperidin-4-yl)methyl]urea
CAS1235071-57-4
Molecular FormulaC10H21N3O3S
Molecular Weight263.36
Structural Identifiers
SMILESCCNC(=O)NCC1CCN(CC1)S(=O)(=O)C
InChIInChI=1S/C10H21N3O3S/c1-3-11-10(14)12-8-9-4-6-13(7-5-9)17(2,15)16/h9H,3-8H2,1-2H3,(H2,11,12,14)
InChIKeyYMRNSRDUPXKFCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Ethyl-1-[(1-methanesulfonylpiperidin-4-yl)methyl]urea (CAS 1235071-57-4): Chemical Class and Core Characteristics


3-Ethyl-1-[(1-methanesulfonylpiperidin-4-yl)methyl]urea (CAS 1235071-57-4) is a member of the piperidine-sulfonylurea class, a well-established pharmacophore for soluble epoxide hydrolase (sEH) inhibition and glucose homeostasis modulation [1][2]. Substitution at the 4-position of the piperidine ring with an acylaminoethyl group has been documented to greatly enhance hypoglycemic activity [2], while the methanesulfonyl group and urea moiety are critical for high-affinity sEH binding [3]. The compound's core molecular architecture provides a scaffold for potent enzyme inhibition, yet its specific substitution pattern carries implications for potency, selectivity, and off-target liability relative to other piperidine-ureas [3][4].

Why 3-Ethyl-1-[(1-methanesulfonylpiperidin-4-yl)methyl]urea Cannot Be Replaced by Closest Analogs


Generic substitution within the piperidine-sulfonylurea class is precluded by extreme sensitivity of target potency, cell-based activity, and off-target profiles to minor structural modifications [1]. For example, the difference between an ethyl urea and a trifluoromethoxyphenyl urea substituent determines whether a compound is a high-affinity sEH inhibitor (TUPS) or an intermediate used in synthesis [2]. Even the regioisomeric position of a nitrogen atom on a heteroaryl ring (e.g., pyridine 2d, 2e, 2f) shifts sEH IC50 by >10-fold and alters CYP and ion channel liabilities [1]. The absence of quantitative data on 3-ethyl-1-[(1-methanesulfonylpiperidin-4-yl)methyl]urea itself means its relative performance remains unknown, but precedent demonstrates that replacing it with a closely related analog without head-to-head validation carries a high risk of unexpected loss of potency or introduction of safety liabilities [1][3].

Quantitative Evidence Guide: Where 3-Ethyl-1-[(1-methanesulfonylpiperidin-4-yl)methyl]urea Differs from Comparators


sEH Inhibitory Potency Comparison Among 4-Substituted Piperidine Trisubstituted Ureas

In the piperidine-sulfonylurea sEH inhibitor series, the benchmark compound 2d (3-pyridyl regioisomer) achieves a human sEH IC50 in the low nanomolar range, while its enantiomer entA-2d is 4-fold more active than entB-2d. The compound 3-ethyl-1-[(1-methanesulfonylpiperidin-4-yl)methyl]urea, lacking the aryl group, would be expected to occupy a different region of the urea pharmacophore and likely display shifted potency. However, direct quantitative data on this compound's sEH IC50 is unavailable. The comparators 2d and entA-2d demonstrate that potency is sensitive to the nature of the urea substituent. For example, the pyrimidine analog 2h is less active than 2d against sEH but more active against CYP2C9 [1].

soluble epoxide hydrolase enzyme inhibition piperidine urea

Selectivity and Off-Target Profile Differentiation Between Piperidine Urea Analogues

The benchmark compound 2d displays the cleanest off-target profile among pyridine regioisomers, showing no significant inhibition of hERG ion channels or CYP enzymes (2C9, 2D6, 3A4) [1]. In contrast, regioisomer 2f shows increased CYP and ion channel activity. The compound 3-ethyl-1-[(1-methanesulfonylpiperidin-4-yl)methyl]urea, bearing an ethyl substituent instead of a heteroaryl group, may exhibit a distinct off-target fingerprint, but no selectivity data is available. The eutomer entA-2d additionally showed no activity against a panel of 166 counterscreening targets (IC50 >10 μM), including targets involved in blood pressure regulation [1].

selectivity CYP inhibition ion channel

Pharmacokinetic and In Vivo Target Engagement Benchmarking for sEH Piperidine-Ureas

Compound 2d exhibits excellent ex vivo target engagement in spontaneously hypertensive rats (SHR), reducing 14,15-DHET production by 85–90% in kidney at 50 and 300 mpk doses. Its enantiomer entA-2d achieves ~3.5 μM plasma exposure at 4 h post-dose and ~2 μM at 24 h, with a DHET reduction to <10% of control at 50 mpk [1]. No analogous PK or target engagement data exist for 3-ethyl-1-[(1-methanesulfonylpiperidin-4-yl)methyl]urea. The marked difference in substituent (ethyl vs. 3-pyridyl) predicts altered clearance, volume of distribution, and target tissue penetration [1].

pharmacokinetics target engagement ex vivo

Comparison of Biological Activity: Hypoglycemic vs. sEH Inhibition Potential

1‑Piperidinosulfonylureas with an acylaminoethyl substituent at the 4‑position are reported to exhibit greatly enhanced hypoglycemic activity compared to unsubstituted derivatives [1]. The compound 3-ethyl-1-[(1-methanesulfonylpiperidin-4-yl)methyl]urea structurally resembles these hypoglycemic agents, while other piperidine-sulfonylureas (e.g., the parent 4‑trifluoromethoxyphenyl urea TUPS) are primarily optimized for sEH inhibition [2]. No direct blood glucose lowering data are available for the target compound, but the substitution pattern raises the possibility of dual pharmacology. For comparative purposes, the standard sulfonylureas (e.g., glibenclamide) typically exhibit sub-micromolar potency on pancreatic β-cell KATP channels, whereas the target compound's activity is untested [3].

hypoglycemic activity blood glucose dual pharmacology

Best-Fit Research and Industrial Application Scenarios for 3-Ethyl-1-[(1-methanesulfonylpiperidin-4-yl)methyl]urea


Soluble Epoxide Hydrolase (sEH) Inhibitor Optimization for Cardiovascular/Metabolic Disease

Based on the SAR established for 4-substituted piperidine-ureas, this compound emerges as a potential alternative scaffold for sEH inhibitor development where replacement of the heteroaryl group with a smaller ethyl side chain is desired to modify lipophilicity, metabolic stability, or brain penetration [1]. Scientists can benchmark its sEH IC50 and selectivity against compound 2d and TUPS using the same fluorescence-based or FRET assays described in the primary literature [1].

Development of Dual-Action sEH/Hypoglycemic Agents

The documented enhancement of hypoglycemic activity by acylaminoethyl substitution on 1-piperidinosulfonylureas [2] suggests that 3-ethyl-1-[(1-methanesulfonylpiperidin-4-yl)methyl]urea could be investigated as a dual-pharmacology lead for diabetic hypertension. In vivo validation in rodent models of type 2 diabetes, with monitoring of blood glucose and EET/DHET ratios, would be required to quantify dual target engagement [2][1].

Chemical Probe for Dissecting Off-Target Liabilities in the Piperidine-Urea Series

Because the compound's ethyl substituent lacks the ionizable nitrogen and aromatic character of the pyridine or trifluoromethoxyphenyl groups found in comparator sEH inhibitors, it offers a tool to deconvolve the contribution of these functional groups to CYP and ion channel off-target activities [1]. Head-to-head selectivity profiling against compound 2d and TUPS in CYP fluorescence assays and hERG patch clamp studies would delineate the role of the aryl moiety in off-target binding.

Process Chemistry and Intermediate for Advanced Piperidine-Urea Inhibitors

The compound can serve as a key intermediate for the synthesis of more complex sEH inhibitors. The process patent for piperidinyl-substituted urea compounds [3] describes the use of isocyanate intermediates; 3-ethyl-1-[(1-methanesulfonylpiperidin-4-yl)methyl]urea may be prepared via reaction of 1-methanesulfonylpiperidine with ethyl isocyanate and subsequently elaborated into trisubstituted ureas by coupling with aryl halides or boronic acids.

Quote Request

Request a Quote for 3-ethyl-1-[(1-methanesulfonylpiperidin-4-yl)methyl]urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.